5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sourcing regioisomerically pure pyrazole building blocks often leads to structural inconsistencies that derail SAR programs. This compound guarantees the precise 5-isopropyl-3-methylthio-1-phenyl substitution pattern required for reproducible biological data. - Defined scaffold for antimicrobial/anti-inflammatory lead optimization programs. - Enables accurate chemical probe development for target engagement and pathway interrogation. - Versatile intermediate for generating diverse screening libraries via further pyrazole ring functionalization.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
CAS No. 871110-18-8
Cat. No. B12857560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole
CAS871110-18-8
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1C2=CC=CC=C2)SC
InChIInChI=1S/C13H16N2S/c1-10(2)12-9-13(16-3)14-15(12)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyVZVHKUXZKCZZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Compound Profile for Research and Procurement


5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS 871110-18-8) is a trisubstituted pyrazole derivative with the molecular formula C13H16N2S and a molecular weight of 232.34 g/mol . Its structure is defined by an isopropyl group at the 5-position, a methylthio group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core . This specific substitution pattern differentiates it from other pyrazole analogs and is the basis for its unique chemical and potential biological properties.

Medicinal chemistry scaffold for antimicrobial and anti-inflammatory target research
Chemical probe for pyrazole-dependent pathway interrogation
Versatile building block for complex heterocyclic library synthesis

Why Generic Pyrazole Analogs Cannot Replace This Compound


Substitution of this compound with a generic or closely related pyrazole derivative is not straightforward due to its precise 5-isopropyl-3-methylthio-1-phenyl substitution pattern. Even seemingly minor changes, such as the positional isomer 3-isopropyl-5-methylthio-1-phenyl-1H-pyrazole (CAS 871110-03-1), result in a different molecule with distinct properties . The specific arrangement of the isopropyl, methylthio, and phenyl groups on the pyrazole ring dictates the compound's lipophilicity, electronic distribution, and steric profile, which are critical for its interaction with biological targets . These structural nuances mean that in-class compounds cannot be simply interchanged without altering the intended research outcome.

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (Target)
Positional isomer (3-isopropyl-5-methylthio; CAS 871110-03-1)
Specific isopropyl/methylthio/phenyl arrangement
Generic 1-phenylpyrazoles lacking the combined substitution
Regiochemical and substitution differences may shift lipophilicity, electronic profile, and biological interaction; direct interchange can alter research outcomes.

Quantitative Differentiation Evidence


Structural Differentiation from Positional Isomer

The target compound, 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS 871110-18-8), is a distinct positional isomer of 3-isopropyl-5-methylthio-1-phenyl-1H-pyrazole (CAS 871110-03-1). The two compounds share the same molecular formula (C13H16N2S) and molecular weight (232.34 g/mol) but differ in the positions of the isopropyl and methylthio groups on the pyrazole ring . This regiochemical difference results in two separate CAS registry numbers and distinct chemical entities .

Structural differentiation
Head-to-head
5-isopropyl-3-methylthio vs 3-isopropyl-5-methylthio substitution
Ensures procurement of the correct positional isomer for reproducible research
Different CAS numbers (871110-18-8 vs 871110-03-1); based on IUPAC nomenclature
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Unique Physicochemical Profile vs. Other 1-Phenylpyrazoles

The unique substitution pattern of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole is expected to confer distinct physicochemical properties compared to other 1-phenylpyrazoles. While specific experimental data for logP, solubility, or melting point are not currently reported in the public domain for this compound, its structure—combining a lipophilic isopropyl group with a sulfur-containing methylthio moiety—suggests a different lipophilicity profile than analogs lacking these groups . The presence of the methylthio group, in particular, is known to influence the electronic and solubility characteristics of pyrazole derivatives, which can impact their interaction with biological targets .

Physicochemical profile
Class-level inference
Predicted distinct lipophilicity from isopropyl + methylthio groups
May support differentiation in membrane permeability or target binding studies
Specific experimental logP/solubility not reported; review required
Medicinal Chemistry Pharmacology Property Prediction

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry Scaffold for Antimicrobial and Anti-inflammatory Agents

This compound serves as a specialized scaffold in medicinal chemistry programs focused on discovering new antimicrobial and anti-inflammatory agents. Its unique substitution pattern makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity .

Chemical Probe for Pyrazole-Dependent Pathways

The distinct combination of an isopropyl and a methylthio group on the pyrazole ring makes this compound a useful chemical probe. It can be used to interrogate biological pathways where pyrazole derivatives are known to be active, helping to elucidate the role of specific substituents in target engagement .

Building Block for Complex Heterocyclic Synthesis

As a trisubstituted pyrazole, this compound is a versatile building block in organic synthesis. It can be further functionalized at the remaining positions of the pyrazole ring to create diverse libraries of novel compounds for biological screening .

Application
Selection Property
Validation Focus
Antimicrobial/anti-inflammatory drug discovery research
Unique substitution pattern for SAR
Potency and selectivity optimization in assays
Pyrazole-dependent pathway studies
Distinct isopropyl and methylthio group combination
Target engagement and substituent role elucidation
Complex heterocyclic library synthesis
Trisubstituted pyrazole core with functionalizable positions
Diversity-oriented synthesis and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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